molecular formula C18H34O4 B1583301 3,5,5-Trimethylhexanoyl peroxide CAS No. 3851-87-4

3,5,5-Trimethylhexanoyl peroxide

Cat. No.: B1583301
CAS No.: 3851-87-4
M. Wt: 314.5 g/mol
InChI Key: KFGFVPMRLOQXNB-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexanoyl peroxide: is an organic peroxide compound with the molecular formula C18H34O4 . It is commonly used as an initiator in polymerization processes, particularly for the production of low-density polyethylene (LDPE) and other polymers . This compound is known for its efficiency and stability, making it a valuable component in various industrial applications.

Scientific Research Applications

Chemistry: In the field of chemistry, 3,5,5-Trimethylhexanoyl peroxide is widely used as a polymerization initiator. It is particularly effective in the production of low-density polyethylene (LDPE) and other polymers, where it helps control the polymerization process and improve product quality .

Biology and Medicine: While its primary applications are in industrial chemistry, this compound may also be used in biological research to study the effects of free radicals and oxidative stress on biological systems. its use in medicine is limited due to its reactive nature .

Industry: In industrial applications, this compound is used as an initiator for the polymerization of various monomers, including ethylene, vinyl chloride, and acrylates. Its efficiency and stability make it a valuable component in the production of high-quality polymers .

Mechanism of Action

3,5,5-Trimethylhexanoyl peroxide acts as an efficient initiator for the ethylene polymerization under high pressure in both autoclave and tubular processes . In most cases, a combination with other peroxides is used to ensure a broad reactivity range .

Safety and Hazards

3,5,5-Trimethylhexanoyl peroxide may cause severe injury or burns when in contact with skin. It may also be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

3,5,5-Trimethylhexanoyl peroxide is used as an initiator for the production of Low Density Polyethylene (LDPE). It is used for both tubular and autoclave processes . It is also mentioned that when released in water, bis(3,5,5-trimethylhexanoyl) peroxide is quickly hydrolysed and is readily biodegradable , suggesting potential for environmentally friendly applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5,5-Trimethylhexanoyl peroxide typically involves the reaction of an aqueous alkaline solution with hydrogen peroxide in a reactor. This is followed by the addition of an isononanoyl chloride solution, which reacts with the product of the aqueous alkaline solution and hydrogen peroxide. The reaction is carried out in a microreactor, allowing for continuous flow and efficient production .

Industrial Production Methods: In industrial settings, the production of this compound is often performed under mild, safe, and environmentally friendly conditions. The use of microreactors simplifies the technological process, enhances product quality, and increases yield, which can exceed 97% .

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexanoyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound a valuable initiator in the production of various polymers .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled temperature conditions to ensure the efficient generation of free radicals. It is often used in combination with other peroxides to achieve a broad reactivity range .

Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers such as ethylene, vinyl chloride, and acrylates .

Comparison with Similar Compounds

  • Di(2,4,4-trimethylpentyl)peroxyanhydride
  • Bis(3,5,5-trimethyl-1-oxohexyl) peroxide
  • Bis(2,4,4-trimethylpentyl)peroxyanhydride

Comparison: 3,5,5-Trimethylhexanoyl peroxide is unique in its high efficiency and stability as a polymerization initiator. Compared to similar compounds, it offers a broader reactivity range and better control over the polymerization process . Its ability to generate free radicals consistently under controlled conditions makes it a preferred choice in industrial applications.

Properties

IUPAC Name

3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-13(11-17(3,4)5)9-15(19)21-22-16(20)10-14(2)12-18(6,7)8/h13-14H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGFVPMRLOQXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863279
Record name Peroxide, bis(3,5,5-trimethyl-1-oxohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Peroxide, bis(3,5,5-trimethyl-1-oxohexyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3851-87-4
Record name 3,5,5-Trimethylhexanoyl peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3851-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxide, bis(3,5,5-trimethyl-1-oxohexyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide, bis(3,5,5-trimethyl-1-oxohexyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxide, bis(3,5,5-trimethyl-1-oxohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5,5-trimethylhexanoyl) peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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